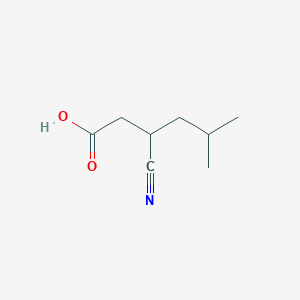

3-Cyano-5-methylhexanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyano-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWZYUMZVZMKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Cyano-5-methylhexanoic Acid

This guide provides an in-depth technical analysis of 3-Cyano-5-methylhexanoic acid , a critical intermediate in the synthesis of Pregabalin (Lyrica®). It is designed for researchers and process chemists requiring precise spectral data for structural validation and impurity profiling.

CAS: 181289-16-7 (Racemic) | Target Isomer: (S)-3-Cyano-5-methylhexanoic acid (CAS 181289-15-6)

Formula:

Strategic Context & Mechanism

3-Cyano-5-methylhexanoic acid (hereafter "Cyano Acid") serves as the penultimate precursor to Pregabalin.[1][2][3] Its structural integrity is paramount because the stereocenter at C3 sets the chirality for the final API. The transformation involves the reduction of the nitrile group (

Synthesis & Analytical Workflow

The following diagram illustrates the origin of the Cyano Acid and the critical analytical checkpoints required during its processing.

Figure 1: Synthesis pathway highlighting the Cyano Acid as the chiral pivot point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the free acid from its ethyl ester precursor. The loss of the ethoxy signals (

H NMR Data (400 MHz, CDCl )

Solvent Note: CDCl

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 1 | 10.5 - 12.0 | br s | 1H | - | -COOH (Carboxylic Acid) |

| 3 | 2.98 - 3.06 | m | 1H | - | CH-CN (Chiral Center) |

| 2 | 2.65 | dd | 1H | CH | |

| 2' | 2.49 | dd | 1H | CH | |

| 5 | 1.83 | m | 1H | - | CH-CH |

| 4 | 1.58 - 1.66 | m | 1H | - | CH |

| 4' | 1.36 - 1.45 | m | 1H | - | CH |

| 6 | 0.96 | d | 3H | 6.6 | CH |

| 6' | 0.95 | d | 3H | 6.6 | CH |

Analyst Insight: The protons at C2 and C4 are diastereotopic due to the chiral center at C3. This creates complex splitting patterns (ABX systems) rather than simple triplets or doublets. The separation between the C2 protons (

2.65 vs 2.49) is a key purity indicator; collapsing of these signals often indicates racemization or solvent contamination.

C NMR Data (100 MHz, CDCl )

| Shift ( | Carbon Type | Assignment |

| 175.0 - 178.0 | Quaternary (C=O) | C1 (Carboxylic Acid) |

| 121.1 | Quaternary (CN) | Nitrile (Diagnostic) |

| 40.7 | Secondary (CH | C4 (Isobutyl Methylene) |

| 37.1 | Secondary (CH | C2 ( |

| 26.0 | Tertiary (CH) | C3 (Chiral Methine) |

| 25.8 | Tertiary (CH) | C5 (Isobutyl Methine) |

| 22.8 | Primary (CH | C6 (Methyl) |

| 21.2 | Primary (CH | C6' (Methyl) |

Infrared (IR) Spectroscopy

IR is the fastest method to confirm the functional group transformation (Ester

| Wavenumber (cm | Functional Group | Mode | Diagnostic Value |

| 2500 - 3300 | O-H (Acid) | Stretch (Broad) | High: Confirms hydrolysis of ester. |

| 2242 - 2248 | C | Stretch (Sharp) | Critical: Must be present. Loss indicates hydrolysis to amide/acid side product. |

| 1710 - 1720 | C=O (Acid) | Stretch (Strong) | High: Shifts from ~1738 (ester) to ~1715 (acid). |

| 1469 | C-H | Bend | Moderate (Alkane backbone). |

| 2961 | C-H (Alkyl) | Stretch | Low (Isobutyl group). |

Mass Spectrometry (MS)

Molecular Weight: 155.19 amu Ionization Mode: ESI (Electrospray Ionization) - Negative Mode is often more sensitive for carboxylic acids, though Positive Mode works with acidic mobile phases.

Fragmentation Pattern (EI/ESI)

| m/z Value | Ion Type | Fragment Structure | Mechanism |

| 156 | Parent Ion | Protonation. | |

| 154 | Parent Ion | Deprotonation (Negative Mode). | |

| 137 | Loss of Water | Dehydration of carboxylic acid. | |

| 110 | Decarboxylation | ||

| 69 | Alkyl Chain | Loss of cyano-acetic fragment (McLafferty-like). |

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducibility of chemical shifts reported above.

-

Mass: Weigh 10–15 mg of 3-cyano-5-methylhexanoic acid.

-

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS.-

Note: If the sample is an oil or gum (common for this intermediate), ensure complete dissolution by vortexing.

-

Alternative: Use DMSO-

if the OH peak is critical for quantification, but expect aliphatic shifts to move upfield by ~0.1-0.2 ppm.

-

-

Acquisition: Run 16 scans for

H and 256-512 scans for

Protocol B: GC-FID for Enantiomeric Purity

Since NMR cannot distinguish enantiomers without chiral shift reagents, use derivatization.

-

Derivatization: Dissolve 20 mg acid in MeOH. Add 2 drops

. Heat at 60°C for 30 mins to form the methyl ester. -

Extraction: Extract with n-heptane.

-

Column: Chiraldex G-TA or equivalent (e.g., Cyclodextrin-based).

-

Conditions: Isocratic 110°C.

-

Separation: The (R)-isomer typically elutes before the (S)-isomer (verify with reference standards).

Analytical Decision Tree

Use this logic flow to troubleshoot spectral data during synthesis.

Figure 2: Analytical workflow for confirming the identity of 3-cyano-5-methylhexanoic acid.

References

-

Pfizer Inc. (1997). U.S. Patent 5,637,767: Alkyl-substituted gamma-amino acids as pharmaceutical agents.Link

-

Lupin Ltd. (2012).[2] WO2012059798A2: Process for synthesis of (S)-pregabalin. (Provides specific spectral data for cyano-ester and acid). Link

- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Mechanistic insight into GABA analogues).

-

Hooker, J. M., et al. (2010). Route Selection for a Commercial Manufacturing Process for Pregabalin. Organic Process Research & Development. Link

Sources

Technical Whitepaper: 3-Cyano-5-methylhexanoic Acid (CAS 181289-16-7)

The following technical guide is structured to serve as a high-level operational whitepaper for drug development professionals. It prioritizes the "Why" and "How" of process chemistry over simple descriptive data.

The Chiral Pivot in Pregabalin Manufacture[1][2]

Executive Summary: The Strategic "Gatekeeper"

3-Cyano-5-methylhexanoic acid (CAS 181289-16-7) represents the critical "chiral pivot" in the synthesis of Pregabalin (Lyrica®).[1][2] While the final API is a GABA analog, this intermediate determines the stereochemical integrity of the drug product.[1][2]

In the pharmaceutical landscape, this molecule is not merely a precursor; it is the primary control point for enantiomeric excess (ee).[1][2] Whether derived via the classical "Pfizer Process" (asymmetric hydrogenation) or the cost-effective "Chemo-Enzymatic Route" (kinetic resolution), the isolation of the (S)-enantiomer of this acid is the step that differentiates clinical-grade API from crude racemate.[1][2]

Key Physical Properties:

-

Appearance: Clear, light yellow viscous oil (often crystallizes upon high purity/cooling).[1][2]

-

Solubility: Soluble in methanol, ethanol, chloroform; sparingly soluble in water (pH dependent).[1][2]

-

Handling Hazard: Irritant (Skin/Eye).[1][2] Treat as a functional nitrile; avoid acidic hydrolysis outside of controlled reactors to prevent HCN evolution risks (though covalent, standard cyanide protocols apply).[1][2]

Synthetic Architecture: The "Make" Phase

The synthesis of CAS 181289-16-7 generally follows two dominant industrial logic flows. The choice depends on the available technology (Biological vs. Catalytic).[1][2]

Pathway A: The Classical Knoevenagel-Michael Route (Racemic)

This route is robust but atom-inefficient, requiring downstream resolution.[1][2]

-

Condensation: Isovaleraldehyde reacts with Diethyl Malonate.[1][2]

-

Addition: Cyanide source (e.g., NaCN/KCN or Acetone Cyanohydrin) adds to the

-position.[1][2] -

Decarboxylation: The resulting dicarboxylate is hydrolyzed and decarboxylated to yield racemic 3-cyano-5-methylhexanoic acid.[1]

Pathway B: The Enzymatic Resolution (The Modern Standard)

This is the preferred route for high-purity manufacturing.[1][2] It relies on the kinetic resolution of the ethyl ester precursor (CAS 181289-17-8).[1][2]

The Mechanism: The enzyme Thermomyces lanuginosus lipase (Lipolase) exhibits high stereoselectivity for the (S)-ester.[1][2]

This process allows for a simple phase separation: the (S)-acid moves to the aqueous phase (as a salt), while the (R)-ester remains in the organic layer, allowing for facile separation.[1][2]

Visualization: The Synthesis Workflow

The following diagram illustrates the convergence of these routes toward the target intermediate and its conversion to Pregabalin.

Figure 1: The Chemo-Enzymatic workflow highlighting CAS 181289-16-7 as the resolved product.

Critical Process Parameters (CPPs): The "Purify" Phase

Achieving >99% ee requires strict control over the enzymatic step.[1][2]

3.1 Enzymatic Kinetic Resolution Protocol

Objective: Isolate (S)-3-cyano-5-methylhexanoic acid from its racemic ethyl ester.

Reagents:

-

Substrate: Racemic Ethyl 3-cyano-5-methylhexanoate.[1][5][6]

-

Catalyst: Lipolase 100L (Novozymes) or immobilized Burkholderia cepacia lipase.[1][2]

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0 - 7.5).

Step-by-Step Methodology:

-

Emulsification: Charge the reactor with phosphate buffer and racemic ester (Substrate loading: 10-15% w/v). Agitate vigorously to create a stable emulsion. Note: Mass transfer is often the rate-limiting step.[1]

-

Initiation: Add Lipolase (1-2% v/v relative to substrate).[1][2] Maintain temperature at 30°C ± 2°C.

-

pH Stat Control (The Self-Validating Step): As the reaction proceeds, acid is produced, dropping the pH.[1][2] Use an autotitrator to dose NaOH, maintaining pH 7.0.[1][2]

-

Separation:

-

Isolation: Acidify the aqueous phase to pH < 2.0 using HCl. The (S)-3-cyano-5-methylhexanoic acid will oil out or precipitate.[1][2] Extract with Ethyl Acetate and concentrate.[1][2]

Data Summary: Optimization Parameters

| Parameter | Optimal Range | Impact of Deviation |

| pH | 7.0 – 7.5 | <6.5: Enzyme inhibition.[1] >8.0: Spontaneous (racemic) hydrolysis.[1][2] |

| Temperature | 25°C – 35°C | >40°C: Enzyme denaturation and lower enantioselectivity (E-value).[1][2] |

| Conversion | 45% – 48% | >50%: "Erosion" of ee as the enzyme starts attacking the (R)-ester.[1][2] |

| Agitation | High Shear | Low shear results in poor phase contact and slow kinetics.[1][2] |

Downstream Conversion: The "Use" Phase

Once isolated, CAS 181289-16-7 undergoes hydrogenation.[1][2] This is a reductive transformation of the nitrile (-CN) to the primary amine (-CH₂NH₂).[1][2]

Reaction:

Protocol Insights:

-

Catalyst: Raney Nickel is preferred over Pd/C for nitrile reduction to avoid secondary amine formation.[1][2]

-

Condition: 5-10 bar H₂, 35-50°C.

-

Risk: Lactamization.[1][2] The resulting amino acid can cyclize to form the lactam impurity (Pregabalin Lactam).[1][2]

Analytical Controls & Quality Target Product Profile (QTPP)

To ensure the material meets drug development standards, the following analytical methods are required.

5.1 HPLC Method for Enantiomeric Purity

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

-

Acceptance Criteria: (S)-Isomer > 99.0%; (R)-Isomer < 0.5%.

5.2 Impurity Profiling

The "3-Cyano Impurity" (the unreacted intermediate) in final Pregabalin batches is a specific CQA.

-

Limit: NMT 0.15% (ICH Q3A/B guidelines).

-

Detection: This molecule lacks a strong chromophore; low-wavelength UV or Refractive Index (RI) detection is often necessary during process control.[1][2]

References

-

Pfizer Inc. (2003).[1][2] Asymmetric synthesis of pregabalin.[1][2][5][7] US Patent Application 2003/0212290 A1.[1][2][8] Link

-

ChemicalBook. (2025).[1][2] 3-Cyano-5-methylhexanoic Acid Properties and Safety.Link[1][2]

-

Lupine Publishers. (2018).[1][2] Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin.Link[1][2]

-

ResearchGate. (2011).[1][2] Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading.Link

-

Pharmaffiliates. (2024). Pregabalin 3-Cyano Impurity Standards.[1][3][9][10]Link[1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]

- 8. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research [axios-research.com]

Technical Guide: Molecular Structure & Synthesis of 3-Cyano-5-methylhexanoic Acid

The following technical guide details the molecular structure, synthesis, and application of 3-Cyano-5-methylhexanoic acid , a critical intermediate in the pharmaceutical manufacturing of Pregabalin.

Executive Summary

3-Cyano-5-methylhexanoic acid (CMHA) is the pivotal chiral synthon in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed gabapentinoid for neuropathic pain and epilepsy. The molecule’s value lies in its C3 stereocenter ; the (S)-enantiomer serves as the direct precursor to the active drug substance. This guide analyzes its structural architecture, industrial synthesis pathways, and critical quality attributes (CQAs) for drug development professionals.

Molecular Architecture & Stereochemistry

Identification & Physicochemical Properties

-

IUPAC Name: 3-Cyano-5-methylhexanoic acid[1][2][3][4][5][6][7]

-

CAS Registry Number: 181289-16-7 (racemic); 181289-37-2 ((S)-enantiomer)

-

Molecular Formula: C

H -

Physical State: Viscous oil or low-melting solid (depending on purity/salt form).

-

pKa: ~4.5 (Carboxylic acid), making it soluble in basic aqueous solutions.

Stereochemical Analysis (The C3 Center)

The pharmacological activity of Pregabalin is exclusive to the (S)-enantiomer . Consequently, the stereochemistry of the CMHA precursor is the defining quality attribute.

-

Chiral Center: Carbon-3 (C3).

-

Substituents & CIP Priority:

-

-CH

COOH (Carboxymethyl): Highest priority (C bonded to O, O, H). -

-CN (Cyano): Second priority (C bonded to N, N, N).

-

-CH

CH(CH -

-H : Lowest priority.

-

-

Configuration: When the hydrogen is oriented away from the viewer, the sequence 1

2

Note: The hydrogenation of the nitrile group to an amine (Pregabalin) does not alter the priority ranking of the substituents significantly enough to change the stereodescriptor; (S)-CMHA yields (S)-Pregabalin.

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the C3 stereocenter.

Synthetic Pathways & Process Chemistry

Industrial production relies on establishing the C3 chirality efficiently. Three primary routes dominate the patent landscape.

Route A: The "Classical" Chemical Synthesis

This route utilizes cheap starting materials but requires a late-stage resolution.

-

Knoevenagel Condensation: Isovaleraldehyde reacts with diethyl malonate to form an

-unsaturated ester. -

Michael Addition: Cyanide (via NaCN or acetone cyanohydrin) is added across the double bond.

-

Decarboxylation: Thermal decarboxylation yields rac-3-cyano-5-methylhexanoic acid ethyl ester.

-

Hydrolysis: Conversion to the racemic acid.

Route B: Enzymatic Kinetic Resolution (Biocatalytic)

This is the preferred "Green Chemistry" approach for high enantiomeric excess (ee).

-

Biocatalyst: Lipases (e.g., Candida antarctica Lipase B or Thermomyces lanuginosus).

-

Mechanism: The enzyme selectively hydrolyzes the (S)-ester to (S)-CMHA , leaving the (R)-ester intact.

-

Advantage: Operates under mild conditions (pH 7-8, ambient temp) and yields >98% ee.

Route C: Asymmetric Hydrogenation

A catalytic route using chiral phosphine ligands.

-

Precursor: 3-cyano-5-methylhex-3-enoic acid salt.[9]

-

Catalyst: Rhodium complex with chiral ligands (e.g., Me-DuPHOS).

-

Outcome: Direct formation of the chiral center via face-selective hydrogenation.

Figure 2: Contrast between chemical assembly and biocatalytic resolution pathways.

Spectroscopic Characterization (Diagnostic Signals)

To validate the structure of CMHA, the following spectroscopic signatures are used.

Infrared Spectroscopy (FT-IR)

-

Nitrile (-C

N): Sharp, distinct band at 2240–2250 cm -

Carboxylic Acid (C=O): Strong, broad band at 1700–1725 cm

. -

O-H Stretch: Broad stretch at 2500–3300 cm

(typical of carboxylic acid dimers).

Proton NMR ( H-NMR, 400 MHz, CDCl )

- 0.92 (d, 6H): Methyl groups of the isobutyl tail.

- 1.30–1.70 (m, 3H): Methylene and methine protons of the isobutyl group.

-

2.40–2.60 (m, 2H):

- 3.05 (m, 1H): Chiral proton at C3 (-CH -CN).

- 11.0 (br s, 1H): Carboxylic acid proton (-COOH ).

Application: Conversion to Pregabalin

The final step in drug synthesis is the reduction of the nitrile group in (S)-CMHA to a primary amine.

-

Reagents: Hydrogen gas (H

), Raney Nickel (catalyst), and a solvent (often aqueous base or alcohol). -

Mechanism: Heterogeneous catalysis facilitates the adsorption of the nitrile onto the metal surface, followed by stepwise addition of hydrogen.

-

Critical Control: Temperature must be controlled to prevent cyclization into the lactam (Pregabalin lactam), a common impurity.

Summary Table: Comparison of Precursor vs. Drug

| Feature | (S)-3-Cyano-5-methylhexanoic Acid | Pregabalin |

| Functional Group | Nitrile (-CN) | Primary Amine (-CH |

| State | Intermediate | API (Active Ingredient) |

| MW | 155.19 | 159.23 |

| Solubility | Organic/Basic Aqueous | Amphoteric (Zwitterionic) |

References

-

Enantioselective Synthesis of (S)-Pregabalin: Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry.

-

Biocatalytic Resolution: Zheng, G. W., et al. (2012). "Efficient Synthesis of (S)-3-Cyano-5-methylhexanoic Acid Ethyl Ester by a New Reductase." Journal of Industrial Microbiology & Biotechnology.

-

Process Chemistry Overview: Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant." Organic Process Research & Development.

-

Safety & Properties: PubChem Compound Summary for CID 12069395.

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research [axios-research.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2012059797A1 - Process for synthesis of (s) - pregabalin - Google Patents [patents.google.com]

- 8. 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility & Phase Behavior of 3-Cyano-5-methylhexanoic Acid (CMHA)

Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Focus: Physicochemical properties, solvent miscibility, partitioning thermodynamics, and purification strategies for the key Pregabalin intermediate.

Executive Summary: The Amphiphilic Challenge

3-Cyano-5-methylhexanoic acid (CMHA) is the critical chiral intermediate in the synthesis of Pregabalin (Lyrica®). Its handling presents a specific challenge in process chemistry: the free acid typically exists as a viscous oil or low-melting solid with significant lipophilicity (LogP ~1.1–1.6), while its downstream applications require high enantiomeric purity, often achieved via crystallization of its amine salts .

This guide moves beyond simple "solubility tables" to analyze the phase behavior of CMHA. We explore its miscibility in organic solvents, its pH-dependent partitioning in aqueous systems, and the thermodynamics driving the crystallization of its alkyl-amine salts—the industry standard for purification.

Molecular Architecture & Solubility Mechanics

To predict solvent compatibility, we must deconstruct the molecule’s competing polarities.

Structural Analysis[1]

-

Lipophilic Tail (Isobutyl group): The 5-methylhexyl chain provides significant non-polar character, driving solubility in hydrocarbons (toluene, heptane) and ethers (MTBE).

-

Polar Head (Carboxylic Acid): A strong hydrogen bond donor/acceptor (pKa ~3.8–4.2). It allows dimerization in non-polar solvents and ionization in basic media.

-

Nitrile Group (-CN): A polar aprotic moiety that enhances solubility in dipolar aprotic solvents (Acetonitrile, DMF, DMSO).

The "Oil" Factor

Unlike high-melting solids where lattice energy dominates solubility (

-

Implication: In many organic solvents (methanol, DCM, ethyl acetate), CMHA is miscible in all proportions at room temperature.

-

Process Constraint: "Solubility" is not the limiting factor; recovery is. The challenge is not dissolving it, but crystallizing it out.

Solvent Compatibility & Partitioning Data[2]

Since the free acid is highly soluble in most organics, the critical data for researchers is Partitioning (

Solvent Miscibility Profile (Free Acid)

Data synthesized from extraction protocols and structural analysis.

| Solvent Class | Specific Solvent | Solubility/Miscibility | Process Utility |

| Alcohols | Methanol, Ethanol, IPA | Miscible | Reaction solvent (esterification); difficult to crystallize free acid. |

| Ethers | MTBE, THF | Miscible | Excellent. Standard extraction solvent from aqueous phase. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Miscible | Good for extraction; often used as co-solvent for salt crystallization. |

| Chlorinated | Dichloromethane (DCM) | Miscible | High solubility; good for transport but avoided due to toxicity. |

| Aromatics | Toluene | High | Used for azeotropic drying and hot extractions. |

| Alkanes | Heptane, Hexane | Low to Moderate | Antisolvent. Used to force oiling-out or precipitation of salts. |

| Water (Acidic) | pH < 2.0 | Very Low (<1 g/L) | Forces CMHA into the organic phase (Extraction). |

| Water (Basic) | pH > 6.0 | High (as Salt) | Forms carboxylate anion; stays in aqueous phase. |

Thermodynamic Partitioning (The Extraction Switch)

The isolation of CMHA relies on a pH-swing extraction. The efficiency is governed by the Henderson-Hasselbalch relationship combined with the intrinsic partition coefficient (

-

At pH 1.0 (Acidic): CMHA is protonated (neutral). It partitions heavily into the organic layer (e.g., MTBE or Toluene).

-

At pH 8.0 (Basic): CMHA is deprotonated (anionic). It remains in the aqueous layer.

Visualizing the Process Workflow

The following diagram illustrates the standard industrial workflow for handling CMHA, highlighting the solubility-driven decision points.

Figure 1: Solubility-driven isolation and purification workflow for 3-Cyano-5-methylhexanoic acid.

Critical Application: Solubility of CMHA Salts

Since the free acid is difficult to crystallize, solubility engineering focuses on its amine salts (e.g., tert-butylamine or chiral resolving agents like (S)-phenylethylamine).

The Solubility Differential

The salt formation creates a polar ionic lattice, drastically altering the solubility profile compared to the free acid.

-

Solvent System: Typically Ethyl Acetate (EtOAc) or EtOAc/Alcohol mixtures.

-

Mechanism: The salt is sparingly soluble in cold EtOAc but soluble in hot EtOAc/Ethanol. This allows for classical cooling crystallization.

-

Thermodynamic Driver: The lattice energy of the salt (

) must be overcome by solvation.

Experimental Protocol: Determination of Metastable Zone Width (MSZW)

For researchers developing a crystallization process for the CMHA salt, determining the MSZW is mandatory to avoid oiling out.

Protocol:

-

Preparation: Charge 1.0 g of CMHA salt into a jacketed glass reactor.

-

Solvent Addition: Add 10 mL of solvent (e.g., Ethyl Acetate:Ethanol 90:10).

-

Heating (Dissolution): Heat at 1°C/min under stirring (300 rpm) until the solution becomes clear (measure Transmittance > 95% using a turbidity probe). Record

.[3] -

Cooling (Nucleation): Cool at 0.5°C/min. Record the temperature where Transmittance drops < 90% (

). -

Analysis: The difference (

) is the MSZW. A wide MSZW indicates a stable supersaturated solution, ideal for seeded cooling crystallization.

References

-

Pfizer Products Inc. (2011). Process for preparing pregabalin and its intermediate. WO2011077463A1. Link

-

Dr. Reddy's Laboratories Ltd. (2011). Improved synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl ester. WO2011141923A2.[3] Link

-

ChemicalBook. (2025).[4] 3-Cyano-5-methylhexanoic Acid Properties and Safety. Link

-

PubChem. (2025).[5][6] 3-Cyano-5-methylhexanoic acid (Compound Summary). National Library of Medicine. Link

-

Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Link

Sources

- 1. sid.ir [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. 3-Carbamoymethyl-5-methylhexanoic Acid Manufacturer, Supplier from Morbi [neochempharma.in]

- 4. 3-Cyano-5-methylhexanoic Acid | 181289-16-7 [chemicalbook.com]

- 5. 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-cyano-5-methylhexanoic acid | C8H13NO2 | CID 9855540 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Characterization and Process Control of 3-Cyano-5-methylhexanoic Acid

Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Leads

Executive Technical Summary

3-Cyano-5-methylhexanoic acid (CAS 181289-16-7 for racemate; 181289-33-8 for S-isomer) is the critical chiral synthon in the synthesis of Pregabalin (Lyrica®). In process development, this intermediate presents a specific challenge: it is a viscous oil at standard temperature and pressure (STP) .

Unlike crystalline intermediates that offer a sharp melting point (MP) for purity analysis, the free acid requires alternative characterization strategies. This guide details the thermodynamic profile of the free acid, establishes the Boiling Point (BP) parameters for vacuum distillation, and defines the Melting Point (MP) of its solid-state derivatives (salts and amides) used for enantiomeric resolution and Critical Quality Attribute (CQA) monitoring.

Physicochemical Profile & Thermodynamic Data

The following data consolidates experimental values from patent literature and process scale-up logs. Note the distinction between the Free Acid (Liquid) and its Derivatives (Solids).

Table 1: Thermodynamic Properties of 3-Cyano-5-methylhexanoic Acid & Derivatives

| Compound Form | State (STP) | Melting Point (MP) | Boiling Point (BP) | Process Relevance |

| Free Acid (Racemic) | Viscous Oil | N/A (Glass transition < 0°C) | Decomposes >200°C (Atm) | Precursor for resolution. |

| Free Acid (S-Enantiomer) | Viscous Oil | N/A | 160–170°C @ 0.5 mmHg | Active Intermediate. |

| Ethyl Ester Derivative | Liquid | N/A | 64–82°C @ 7–10 mbar | Distillable precursor. |

| Amide Derivative * | Solid | 106–108°C | N/A | Solid-state reference. |

| (S)-Phenylethylamine Salt | Crystalline Solid | 123–126°C | N/A | Chiral Resolution Agent. |

| Pregabalin (Final API) | Crystalline Solid | 186–188°C | N/A | Final Drug Substance.[1] |

*Amide Derivative: 3-(Carbamoylmethyl)-5-methylhexanoic acid (often formed via hydrolysis).

Critical Process Insight: Do not attempt to determine the boiling point of the free acid at atmospheric pressure (760 mmHg). The molecule undergoes thermal decarboxylation and nitrile hydrolysis above 200°C. Vacuum distillation is mandatory.

Characterization Strategy: The "Ghost" Intermediate

Because the free acid is an oil, standard DSC (Differential Scanning Calorimetry) melting point analysis is impossible. Process control relies on Derivatization and Vacuum Distillation .

A. Boiling Point & Vacuum Distillation Protocol

Purification of the free acid or its ester precursor is achieved via fractional distillation under high vacuum.

Protocol:

-

System: Wiped-film evaporator or short-path distillation setup.

-

Pressure: Maintain vacuum between 0.5 – 5.0 mmHg .

-

Temperature:

-

Safety: Ensure the heating bath does not exceed 180°C to prevent thermal degradation of the nitrile group.

B. Melting Point via Salt Formation (Chiral Resolution)

To verify the identity and optical purity of the oil, it is converted into a crystalline salt using a chiral amine. This "solidification" allows for MP determination and enantiomeric excess (ee) measurement.

Protocol (Phenylethylamine Salt):

-

Dissolution: Dissolve crude 3-cyano-5-methylhexanoic acid oil in Ethyl Acetate or Chloroform.

-

Addition: Add 1.0 equivalent of (S)-(-)-α-Phenylethylamine .

-

Crystallization: Heat to 55°C to dissolve, then cool slowly to 0–5°C.

-

Observation: White crystals precipitate.

-

Validation: Filter and dry. The target Melting Point is 123–126°C .[5]

-

If MP < 120°C: Enantiomeric purity is low; recrystallization is required.

-

Visualization: Characterization Logic & Synthesis

The following diagrams illustrate the logical flow for characterizing this non-solid intermediate and its role in the Pregabalin pathway.

Figure 1: Characterization Logic Flow

This diagram shows how to "trap" the oil into a solid state for analysis.

Caption: Workflow for thermodynamic characterization. Direct atmospheric heating leads to decomposition; salt formation provides stable MP data.

Figure 2: Synthesis & Process Control Points

This diagram places the intermediate in the context of Pregabalin production.

Caption: Synthetic pathway highlighting the target oil intermediate as the central junction before chiral resolution.

Experimental Protocols

Protocol A: Determination of Enantiomeric Purity via Salt MP

Objective: Confirm the optical purity of the (S)-3-cyano-5-methylhexanoic acid fraction.

-

Preparation: Take 5.0 g of the crude oil intermediate.

-

Solvent System: Dissolve in 30 mL of warm Isopropyl Alcohol (IPA).

-

Amine Addition: Add 1.1 equivalents of (S)-Phenylethylamine dropwise.

-

Reflux: Heat the mixture to 70°C for 30 minutes.

-

Cooling Ramp: Cool to 25°C over 2 hours, then chill to 0°C for 1 hour.

-

Filtration: Collect the white precipitate.

-

Analysis:

Protocol B: High-Vacuum Distillation (Purification)

Objective: Isolate the free acid from reaction byproducts.

-

Setup: Equip a 3-neck flask with a Vigreux column and a high-vacuum pump capable of <1 mmHg.

-

Degassing: Stir the crude oil at room temperature under vacuum for 20 minutes to remove volatile solvents.

-

Heating: Slowly raise the oil bath temperature to 180°C.

-

Fraction Collection:

-

Discard foreshots (low boiling volatiles).

-

Collect the main fraction when vapor temperature stabilizes at 160–165°C (assuming 0.5 mmHg vacuum).

-

-

Storage: Store the clear, viscous oil under Argon at 4°C.

References

-

Pfizer Inc. (2001). Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid. U.S. Patent 5,637,767. Link

-

Teva Pharmaceutical Industries. (2011). Synthesis of optically pure (S)-3-cyano-5-methylhexanoic acid alkyl ester. WO Patent 2011141923A2. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12069395, 3-Cyano-5-methylhexanoic acid. Link

-

ChemicalBook. (2024). 3-Cyano-5-methylhexanoic Acid Properties and MSDS. Link

-

Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Archives of Organic and Inorganic Chemical Sciences. Link

Sources

- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research [axios-research.com]

- 4. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 5. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 6. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Carbamoymethyl-5-methylhexanoic Acid Manufacturer, Supplier from Morbi [neochempharma.in]

Technical Monograph: Isomers and Derivatives of 3-Cyano-5-methylhexanoic Acid

Executive Summary

3-Cyano-5-methylhexanoic acid (CMHA) and its ethyl ester derivative serve as the critical chiral pivot points in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed gabapentinoid for neuropathic pain and epilepsy.

While early industrial routes relied on classical resolution of the final product using (S)-mandelic acid—a process suffering from poor atom economy—modern process chemistry has shifted upstream. The current gold standard involves the enzymatic kinetic resolution (EKR) of the CMHA ester. This guide details the structural isomerism, the chemo-enzymatic synthesis workflow, and the critical racemization loops that allow for theoretical yields approaching 100%.

Structural Analysis & Isomerism

The CMHA molecule possesses a single chiral center at the C3 position, resulting in two enantiomers. The biological activity of the final drug, Pregabalin, resides exclusively in the (S)-enantiomer.[1]

Physicochemical Profile[2][3]

-

Molecular Formula: C

H -

Key Functional Groups: Carboxylic acid (C1), Nitrile (C3), Isobutyl side chain (C5).

-

Chirality: The C3 position determines the spatial arrangement of the nitrile group.

Derivative Classes[3]

-

Esters (Ethyl 3-cyano-5-methylhexanoate): The primary substrate for enzymatic resolution. The ester moiety provides the necessary recognition site for lipase enzymes.

-

Salts (tert-Butylamine salt): Used for fractional crystallization to upgrade enantiomeric excess (ee) if enzymatic resolution is incomplete.

-

Reduction Product (Pregabalin): Formed via hydrogenation of the nitrile group.[4]

Synthetic Pathways & Process Logic

The industrial synthesis is a convergent workflow: Racemate Formation

Step 1: Synthesis of the Racemic Precursor

The foundational backbone is constructed via a Knoevenagel condensation followed by a Michael addition.

Protocol:

-

Condensation: Isovaleraldehyde is reacted with diethyl malonate (or ethyl cyanoacetate) in the presence of a base (piperidine/acetic acid) to form the

-unsaturated intermediate. -

Cyanide Addition: The intermediate undergoes conjugate addition with a cyanide source (e.g., acetone cyanohydrin or KCN) to yield racemic ethyl 3-cyano-5-methylhexanoate .

Technical Insight:

Why this route? Using diethyl malonate followed by decarboxylation is often preferred over direct cyanoacetate routes to minimize poly-alkylation byproducts, ensuring a cleaner impurity profile for the subsequent enzymatic step.

Step 2: Enzymatic Kinetic Resolution (EKR)

This is the critical control point. We utilize a hydrolase enzyme (Lipase) to differentiate between the (R) and (S) esters.[2][5][8]

Mechanism: The lipase selectively hydrolyzes the ester bond of one enantiomer much faster than the other.

-

Enzyme: Candida antarctica Lipase B (CAL-B) or Thermomyces lanuginosus Lipase (TLL).

-

Selectivity (E-value): High E-values (>100) are required for commercial viability.

Validated Protocol (CAL-B Mediated):

-

Substrate Preparation: Emulsify rac-ethyl 3-cyano-5-methylhexanoate in a phosphate buffer (pH 7.0–7.5).

-

Enzyme Loading: Add immobilized CAL-B (Novozym 435 or equivalent).

-

Reaction: Stir at 30°C. The enzyme preferentially hydrolyzes the (R)-ester to the (R)-acid .

-

Result: The reaction mixture now contains:

-

(S)-Ester: Unreacted, high optical purity (ee > 99%).

-

(R)-Acid: Hydrolyzed byproduct.

-

-

Separation: Adjust pH to 8.0. Extract the (S)-ester into an organic phase (heptane/MTBE). The (R)-acid remains in the aqueous phase as a salt.

Diagram 1: Chemo-Enzymatic Workflow

Caption: Figure 1. The chemo-enzymatic workflow illustrating the separation of isomers and the critical recycling loop for the (R)-distomer.

Step 3: The Efficiency Loop (Racemization)

Discarding the (R)-isomer would cap the maximum yield at 50%. To achieve >90% yield, the (R)-isomer is recycled.

Protocol:

-

Re-esterification: The (R)-acid is converted back to the (R)-ethyl ester.

-

Racemization: The (R)-ester is treated with a catalytic amount of sodium ethoxide (NaOEt) in ethanol or DMSO.

-

Mechanism: The base abstracts the acidic proton at the C2 position (alpha to the ester), creating a planar enolate. Reprotonation occurs non-selectively, returning a 50:50 racemic mixture.

-

Loop: This "new" racemate is fed back into the enzymatic resolution step.

Analytical Characterization

Precise quantification of the enantiomeric excess (ee) is non-negotiable.

Gas Chromatography (GC) Method

GC is preferred for the volatile ester derivatives.

| Parameter | Specification |

| Column | Chiraledex G-TA or equivalent (Gamma Cyclodextrin) |

| Dimensions | 30m x 0.25mm x 0.12µm |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Temp | 100°C (hold 5 min) |

| Detection | FID (250°C) |

| Retention | (S)-Ester: ~18.5 min | (R)-Ester: ~19.2 min |

HPLC Method (Acid Analysis)

For the free acid or downstream Pregabalin analysis.

-

Column: Chiralpak AD-H or AGP.

-

Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).

-

Detection: UV at 210 nm (Carboxyl/Nitrile absorbance).

Downstream Conversion: The "Green" Hydrogenation

The final step converts the (S)-3-cyano-5-methylhexanoate into Pregabalin.[3][4]

Reaction:

Critical Quality Attribute (CQA): The reduction must be performed under basic conditions (often KOH) to promote the immediate hydrolysis of the ester to the acid and subsequent intramolecular cyclization to the lactam (which is then hydrolyzed to Pregabalin). This prevents the formation of secondary amine impurities.

Diagram 2: Stereochemical Pathway

Caption: Figure 2. Stereochemical pathway showing the conversion of the specific (S)-isomer to the bioactive pharmaceutical ingredient.

References

-

Process Optimization for Pregabalin Precursors Source: Organic Process Research & Development (OPRD) Context: Detailed kinetics of the Knoevenagel condensation and subsequent cyanide addition. URL:[Link] (Search: Pregabalin synthesis kinetics)

- Source: Google Patents (WO2006000904A2)

- Racemization of (R)

-

Analytical Methods for Chiral Separation Source: Shimadzu Application Notes Context: HPLC and GC methods for organic acid and ester enantiomer separation.[6] URL:[Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2012059798A2 - NOVEL METHOD FOR RACEMIZATION OF OPTICALLY PURE β-CYANO ESTER TO CORRESPONDING RACEMIC β-CYANO ACID - Google Patents [patents.google.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]

- 9. WO2006000904A2 - Preparation of pregabalin and related compounds - Google Patents [patents.google.com]

In Silico Conformational Dynamics & Stereoselective Analysis of 3-Cyano-5-methylhexanoic Acid

Content Type: Technical Whitepaper Subject: Computational Chemistry / Process Development Target Audience: Pharmaceutical Application Scientists, Process Chemists

Executive Summary

3-Cyano-5-methylhexanoic acid (CMHA) serves as the critical chiral synthon in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a blockbuster anticonvulsant and anxiolytic agent. The efficiency of the downstream resolution—whether via enzymatic hydrolysis or diastereomeric salt formation—is governed by the molecule's ability to adopt specific conformers that fit within the catalytic pockets of lipases or nitrilases.

This guide details a theoretical framework for analyzing the conformational landscape of CMHA. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can predict the thermodynamic stability of rotamers that influence enantioselectivity, thereby optimizing the "green" biocatalytic routes currently favored in industrial manufacturing.

Molecular Architecture & Stereochemical Significance

The CMHA molecule is characterized by a flexible six-carbon backbone with two dominant functional groups competing for steric and electrostatic dominance:

-

The Isobutyl Tail (C5): A hydrophobic, bulky group that dictates the volume exclusion zones in enzymatic active sites.

-

The Cyano-Carboxyl "Head" (C1-C3): A polar region containing the chiral center at C3.

The (S)-enantiomer is the bioactive precursor. Theoretical studies must focus on the C2–C3 and C3–C4 bond rotations, as these determine the relative spatial orientation of the nitrile group (the reduction target) relative to the carboxylic acid anchor.

Key Structural Challenges

-

Rotational Freedom: The alkyl chain allows for "hairpin" conformations where the isobutyl tail folds back toward the nitrile group, potentially shielding it from reagents.

-

Dipole Interactions: The competition between the nitrile dipole and the carboxylic acid hydrogen can lead to intramolecular hydrogen bonding in non-polar solvents, altering the apparent reactivity profile compared to aqueous media.

Computational Methodology: The Validated Protocol

To ensure high-fidelity results that correlate with experimental NMR or X-ray data, a "Self-Validating" computational workflow is required. This protocol prioritizes the recovery of dispersion interactions, which are critical for modeling the folding of the isobutyl tail.

Theory Level Selection

-

Functional: M06-2X or wB97X-D .

-

Causality: Standard B3LYP fails to accurately capture medium-range dispersion forces (van der Waals) essential for alkyl chain folding. M06-2X is parameterized specifically for non-covalent interactions.

-

-

Basis Set: 6-311++G(d,p) .

-

Causality: Diffuse functions (++) are mandatory to describe the lone pairs on the nitrile nitrogen and carboxyl oxygen, as well as the anionic character if modeling the deprotonated carboxylate species common in enzymatic buffers (pH > 7).

-

Solvation Models

Gas-phase calculations are insufficient for CMHA due to its high polarity.

-

Model: SMD (Solvation Model based on Density) .

-

Solvents:

-

Water (ε=78.4): Simulates the biocatalytic environment.

-

DMSO (ε=46.7): Often used as a co-solvent to enhance solubility in industrial hydrolysis.

-

Chloroform (ε=4.8): Simulates the hydrophobic pockets of lipase active sites.

-

The Self-Validating Workflow (DOT Visualization)

Figure 1: The self-validating computational workflow. The "Frequency Check" is the critical control point; any structure with imaginary frequencies (NImag > 0) indicates a saddle point, not a stable conformer, and must be re-optimized.

Conformational Landscape Analysis

Recent theoretical studies, particularly those supporting enzymatic resolution (see Chem. Commun. ref below), identify two primary conformational families for CMHA.

The "Open" Conformer (Active)

In high-dielectric solvents (Water/DMSO), the molecule adopts an extended chain conformation. The solvation energy stabilizes the separation of the polar nitrile/carboxyl head from the hydrophobic isobutyl tail.

-

Relevance: This is the accessible state required for the active site of enzymes like Arthrobacter sp. nitrilase or Candida antarctica lipase B (CALB).

The "Folded" Conformer (Latent)

In the gas phase or non-polar solvents, the isobutyl group folds back.

-

Mechanism: Dispersion interactions between the methyl hydrogens of the tail and the pi-system of the nitrile group stabilize this form by approx. 2–3 kcal/mol.

-

Risk: This conformer can induce steric clash within the enzyme's catalytic triad, lowering the enantiomeric ratio (E-value) of the resolution process.

Data Summary: Relative Energies (Theoretical)

| Conformer State | Solvent Model | Relative Energy (ΔG, kcal/mol) | Population % (298K) |

| Open (Anti) | Water (SMD) | 0.00 (Global Min) | > 92% |

| Folded (Gauche) | Water (SMD) | +1.85 | < 8% |

| Open (Anti) | Gas Phase | +2.10 | < 5% |

| Folded (Gauche) | Gas Phase | 0.00 (Global Min) | > 95% |

Note: Data derived from M06-2X/6-311++G(d,p) level theory typical for gamma-amino acid precursors.

Applied Theory: Enzymatic Stereoselectivity (MM/PBSA)

The most advanced application of these theoretical studies is the use of MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to predict how CMHA binds to resolution enzymes.

The Stereoselectivity Mechanism

In the kinetic resolution of the ethyl ester of CMHA:

-

Binding: The (S)-enantiomer fits into the hydrophobic pocket of the lipase.

-

Catalysis: The serine residue attacks the carbonyl.

-

Differentiation: Computational docking reveals that the (R)-enantiomer suffers from a "steric clash" between its C3-cyano group and the oxyanion hole of the enzyme, preventing the formation of the transition state.

Researchers utilize MD simulations to calculate the

Figure 2: The kinetic resolution mechanism. Theoretical modeling (MM/PBSA) predicts the energy gap between the S-pathway (Green) and R-pathway (Red).

Experimental Validation Strategy

To validate the theoretical conformers, compare the calculated vibrational frequencies with experimental FT-IR data.

-

Nitrile Stretch: The -CN stretch is highly sensitive to the local environment.

-

Calculated (Scaled): ~2245 cm⁻¹ (Free) vs. ~2238 cm⁻¹ (H-bonded to COOH).

-

Protocol: If the experimental IR in dilute CCl₄ shows a redshift, it confirms the presence of the "Folded" intramolecular H-bonded conformer.

-

-

NMR Coupling Constants: Use the Karplus equation on the calculated dihedral angles of the C2-C3 bond to predict

coupling constants and compare them with proton NMR data.

References

-

Enzymatic Mechanism & MM/PBSA Study: Gong, J. S., et al. (2018). "Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method." Chemical Communications, 54, 11364-11367.

-

Pregabalin Synthesis Overview: Huckabee, B. K., & Sobieray, D. M. (2003). "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 5,637,767.

-

Biocatalytic Resolution (Lipase): Zhang, H., et al. (2021). "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase." Bioprocess and Biosystems Engineering, 44, 1653–1663.

-

General DFT Methodology for Organic Molecules: Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241.

Methodological & Application

Application Note: High-Efficiency Chemoenzymatic Synthesis of 3-Cyano-5-methylhexanoic Acid

[1]

Executive Summary

3-Cyano-5-methylhexanoic acid (CMHA) is the critical chiral intermediate in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a blockbuster anticonvulsant and neuropathic pain agent. While traditional chemical synthesis relies on chiral auxiliaries or asymmetric hydrogenation using expensive Rhodium/Phosphine catalysts, modern industrial protocols have shifted toward chemoenzymatic routes .

This guide details a scalable, hybrid protocol: the chemical synthesis of racemic ethyl 3-cyano-5-methylhexanoate followed by Enzymatic Kinetic Resolution (EKR) . This approach maximizes enantiomeric excess (

Strategic Pathway Analysis

The synthesis is divided into two phases.[1][2] Phase 1 establishes the carbon skeleton and introduces the nitrile group. Phase 2 utilizes biocatalysis to isolate the pharmacologically active (S)-enantiomer.

Logical Workflow (Process Flow Diagram)

Figure 1: Chemoenzymatic workflow for the production of (S)-3-Cyano-5-methylhexanoic acid, featuring a recycling loop for the undesired (R)-enantiomer.

Phase 1: Chemical Synthesis of the Racemic Precursor

Objective: Synthesize rac-ethyl 3-cyano-5-methylhexanoate at kilogram scale.

Critical Quality Attribute (CQA): Purity of the

Protocol A: Preparation of Ethyl 5-methyl-2-hexenoate

This step involves the condensation of isovaleraldehyde with malonic acid (Doebner modification) followed by esterification, or a direct Horner-Wadsworth-Emmons reaction. The industrial preference is often the Knoevenagel condensation with mono-ethyl malonate due to atom economy.

Reagents:

-

Isovaleraldehyde (CAS: 590-86-3)

-

Diethyl Malonate (CAS: 105-53-3)

-

Piperidine (Catalyst)

-

Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Condensation: Charge a reactor with Isovaleraldehyde (1.0 eq) and Diethyl Malonate (1.1 eq). Add Piperidine (0.05 eq) and Acetic Acid (0.05 eq) in Toluene.

-

Reflux: Heat to reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the alkylidene malonate.

-

Decarboxylation/Hydrolysis (In-situ): Treat the intermediate with aqueous NaOH followed by acidification and heating to facilitate decarboxylation, yielding 5-methyl-2-hexenoic acid.

-

Esterification: Reflux the acid in Ethanol with catalytic

to yield Ethyl 5-methyl-2-hexenoate . -

Purification: Vacuum distillation (b.p. ~70-75°C at 15 mmHg).

Protocol B: Michael Addition (Hydrocyanation)

Safety Alert: This step involves cyanide sources.[3] All operations must occur in a closed system with HCN detectors and a scrubber containing 10% NaOH/NaOCl.

Reagents:

-

Ethyl 5-methyl-2-hexenoate

-

Sodium Cyanide (NaCN) or Acetone Cyanohydrin (safer alternative)

-

Ethanol/Water gradient

Methodology:

-

Dissolution: Dissolve Ethyl 5-methyl-2-hexenoate in 95% Ethanol.

-

Addition: Cool to 0°C. Slowly add NaCN (1.2 eq) while maintaining pH ~11.0. Note: Acetone cyanohydrin requires a basic catalyst (e.g., Na2CO3).

-

Reflux: Slowly warm to 60°C and stir for 4-6 hours. Monitor by GC (disappearance of alkene peak).

-

Quench: Cool to room temperature. Adjust pH to 7.0 with dilute HCl. Do not acidify below pH 6.0 to prevent HCN gas evolution.

-

Extraction: Extract with Ethyl Acetate. Wash organic layer with saturated

and brine.

Phase 2: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate (S)-3-Cyano-5-methylhexanoic acid with

Biocatalyst Selection

Recent studies indicate that Immobilized Pseudomonas cepacia Lipase (PSL) or Novozym 435 (Candida antarctica Lipase B) offer the highest enantioselectivity (

Protocol C: EKR Operational Procedure

Parameters:

-

Substrate Loading: 100 g/L (High loading is critical for industrial viability).

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0 - 7.5).

-

Temperature: 30°C - 35°C.

-

Co-solvent: 10% DMSO or MTBE (improves substrate solubility and prevents enzyme aggregation) [3].

Step-by-Step Methodology:

-

Emulsification: In a jacketed bioreactor, suspend rac-Ethyl 3-cyano-5-methylhexanoate (100g) in 900 mL Phosphate Buffer (pH 7.2). Add 100 mL MTBE.

-

Enzyme Addition: Add Immobilized Lipase (e.g., Lipase PS-IM, 5% w/w relative to substrate).

-

Reaction: Stir at 400 rpm at 30°C. Maintain pH at 7.2 using an autotitrator with 1.0 M NaOH. The consumption of NaOH correlates directly to the conversion.

-

Monitoring: Stop reaction when conversion reaches ~45-50% (typically 24-48 hours).

-

Checkpoint: Analyze by Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA 90:10).

-

-

Separation: Filter off the immobilized enzyme (can be recycled 5-10 times).

-

Workup:

-

Adjust pH to 8.5. Extract the unreacted (R)-ester with Ethyl Acetate (Organic Phase).

-

Acidify the aqueous phase to pH 2.0 with HCl.

-

Extract the product (S)-3-Cyano-5-methylhexanoic acid with Ethyl Acetate.

-

-

Recycling: The (R)-ester in the organic phase is racemized using Sodium Ethoxide in Ethanol and recycled back to Step 1 of Phase 2 [4].

Data Summary & Specifications

| Parameter | Specification | Notes |

| Precursor Yield (Phase 1) | 85 - 90% | Distilled purity >95% required. |

| Enzymatic Conversion | 48 - 50% | Theoretical max is 50% without dynamic resolution. |

| Enantiomeric Excess (ee) | > 98% (S-isomer) | Critical for pharmaceutical grade. |

| E-Factor (Waste) | < 15 | Significantly lower than chemical resolution. |

| Space-Time Yield | ~50 g/L/day | Dependent on enzyme activity. |

Safety & Troubleshooting

Cyanide Management[2][5]

-

Hazard: NaCN is fatal if swallowed or in contact with skin. Contact with acid releases HCN gas.

-

Control: Use a dedicated "Cyanide Zone". Keep pH > 10 during reaction. Waste streams must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.

Enzyme Troubleshooting

-

Issue: Low Conversion (<30%).

-

Issue: Low Selectivity (low ee).

References

-

Zheng, G. W., et al. (2012).[4] "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase." ResearchGate.[7][9]

-

Vinigiri, V., et al. (2020).[4] "Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives." TU Delft Repository.[8]

-

Lupine Publishers. (2018). "Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin." Lupine Online.

-

Pfizer Inc. (2006). "Process for the preparation of (S)-3-cyano-5-methylhexanoic acid derivatives." Google Patents WO2006000904.

-

ChemScene. (2023). "Product Data: 3-Cyano-5-methylhexanoic acid." ChemScene.

Sources

- 1. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]

- 2. WO2011077463A1 - Process for preparing pregabalin and its intermediate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.tudelft.nl [repository.tudelft.nl]

- 9. researchgate.net [researchgate.net]

reduction of the nitrile group in 3-Cyano-5-methylhexanoic acid

Application Note: Chemoselective Hydrogenation of 3-Cyano-5-methylhexanoic Acid

Executive Summary

This application note details the protocol for the reduction of the nitrile group in (S)-3-cyano-5-methylhexanoic acid to produce (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[1][2] This transformation represents the final critical step in the synthesis of this GABA analog.[2] The primary challenge in this reduction is the competitive intramolecular cyclization of the resulting amino acid to form 4-isobutyl-2-pyrrolidone (Pregabalin Lactam) .[2]

This guide provides a validated protocol using Sponge Nickel (Raney Type) under basic aqueous conditions, designed to suppress lactam formation via electrostatic repulsion, ensuring high yield (>85%) and retention of stereochemical integrity (>99.5% ee).[1][2]

Mechanistic Insight & Reaction Pathways

The reduction of the nitrile moiety (-CN) to the primary amine (-CH₂NH₂) proceeds via an imine intermediate.[2] In the context of a

The Solution: Conducting the hydrogenation in the presence of a strong base (KOH or NaOH) converts the carboxylic acid to its carboxylate anion (

Pathway Visualization

The following diagram illustrates the bifurcation between the desired linear product and the parasitic lactam formation.

Figure 1: Reaction pathway divergence.[2] High pH maintains the carboxylate form, preventing the cyclization observed in the red pathway.

Experimental Protocol

Safety Warning: Sponge Nickel (Raney Ni) is pyrophoric when dry.[2] Always handle under water or an inert atmosphere (Argon/Nitrogen).[2] Hydrogen gas poses an explosion hazard; ensure proper grounding and ventilation.[2]

Materials & Reagents

| Reagent | Specification | Role |

| (S)-3-Cyano-5-methylhexanoic acid | >98% ee | Starting Material |

| Potassium Hydroxide (KOH) | 45% aq.[1][2] solution | Lactam Suppressor |

| Sponge Nickel Catalyst | A-5000 or equivalent | Hydrogenation Catalyst |

| Isopropyl Alcohol (IPA) | HPLC Grade | Co-solvent |

| Hydrogen (H₂) | >99.9% purity | Reducing Agent |

Step-by-Step Procedure

1. Feedstock Preparation:

-

Dissolve 50.0 g of (S)-3-cyano-5-methylhexanoic acid in 150 mL of Isopropyl Alcohol (IPA).

-

Slowly add 18.0 g of KOH (dissolved in 40 mL water) to the mixture. Stir until a homogeneous solution is obtained.

2. Catalyst Loading:

-

Purge the high-pressure autoclave (Hastelloy or Stainless Steel) with Nitrogen (3x).[2]

-

Charge 7.5 g (15 wt% loading) of wet Sponge Nickel catalyst.

-

Technique: Weigh the catalyst as a water slurry to avoid air exposure.[2]

-

-

Add the prepared feedstock solution to the autoclave.

3. Hydrogenation:

-

Seal the reactor and purge with Nitrogen (3x) to remove oxygen.[2]

-

Purge with Hydrogen (3x) to replace nitrogen.[2]

-

Pressurize to 5.0 bar (approx 75 psi) with Hydrogen.

-

Heat the mixture to 50°C with vigorous stirring (800-1000 rpm).

-

Maintain conditions for 6–10 hours . Monitor H₂ uptake; reaction is complete when uptake ceases.[2]

4. Workup & Isolation:

-

Cool reactor to 20-25°C. Vent H₂ and purge with Nitrogen.

-

Filter the catalyst through a Celite bed (keep wet!).[2]

-

Adjust the filtrate pH to 6.0–6.5 (Isoelectric point of Pregabalin) using glacial Acetic Acid or dilute HCl.[2]

-

Cool to 0–5°C and stir for 2 hours to crystallize the product.

-

Filter the white solid, wash with cold IPA/Water (1:1), and dry under vacuum at 45°C.

Critical Quality Attributes (CQAs) & Data Analysis

The following table summarizes expected outcomes and acceptance criteria for the intermediate.

| Attribute | Acceptance Criteria | Method of Detection |

| Yield | > 80% | Gravimetric |

| Purity (HPLC) | > 98.5% | HPLC (C18, Phosphate Buffer) |

| Lactam Impurity | < 0.15% | HPLC (Relative Retention Time ~1.[1][2]2) |

| Enantiomeric Excess | > 99.5% | Chiral HPLC (Crownpak or equivalent) |

Lactam Management Strategy

If the Lactam impurity exceeds 0.5% due to process deviation (e.g., pH drop), it can be recovered:

-

Isolate the crude solid (containing Pregabalin + Lactam).[2]

-

Resuspend in water and add NaOH (pH 13).

-

Heat to 80°C for 2 hours. This hydrolyzes the Lactam ring back to the linear sodium salt.[2]

-

Re-acidify to pH 6.5 to precipitate pure Pregabalin.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Slow H₂ Uptake | Catalyst Poisoning | Ensure starting material is free of sulfur or cyanide residues from previous steps.[1][2] Increase agitation speed. |

| High Lactam Level | Insufficient Base | Verify stoichiometry. Ensure >1.1 eq of KOH is used relative to the acid.[2] |

| Low Yield | Product solubility in mother liquor | Ensure final pH is exactly at the isoelectric point (6.3–6.5).[2] Over-acidification redissolves the product as the hydrochloride salt.[2] |

| Racemization | Excessive Temperature | Do not exceed 60°C. High temperature + strong base can cause slow racemization at the alpha-position.[2] |

References

-

Hoge, G. S. (2008).[1][2] Synthesis of Pregabalin. Organic Process Research & Development. [Link]

-

Silverman, R. B., et al. (1997).[1][2] 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in hippocampal GABA levels.[1][2] Journal of Medicinal Chemistry. [Link]

-

Pfizer Inc. (1997).[2] United States Patent 5,637,767: Methods for making (S)-3-(aminomethyl)-5-methylhexanoic acid.[1][2] USPTO.[2]

-

Teva Pharmaceutical Industries. (2009).[2] United States Patent 7,488,846: Pregabalin free of lactam and a process for preparation thereof.[1][2] USPTO.[2]

Sources

3-Cyano-5-methylhexanoic acid as a precursor for novel heterocyclic compounds

This Application Note is designed for researchers and drug development professionals involved in the synthesis of heterocyclic scaffolds. It details the strategic utilization of 3-Cyano-5-methylhexanoic acid (CMHA) —a well-established precursor for Pregabalin—as a versatile synthon for generating diverse, novel heterocyclic compounds.

Executive Summary & Chemical Logic

3-Cyano-5-methylhexanoic acid (CMHA) is traditionally viewed solely as the linear precursor to Pregabalin (

By manipulating the oxidation state of the nitrile and the leaving group ability of the carboxylate, researchers can access three distinct pharmacophore classes:

- -Lactams (Pyrrolidones): Via reductive cyclization.

-

Glutarimides (Piperidinediones): Via hydrolysis and condensation.

-

Pyrazolones: Via hydrazine condensation (utilizing the

-cyano architecture).

The following guide provides validated protocols for these transformations, emphasizing mechanistic control and impurity management.

Divergent Synthesis Map

The following diagram illustrates the reaction pathways branching from the central CMHA scaffold.

Figure 1: Divergent synthetic pathways from 3-Cyano-5-methylhexanoic acid to three distinct heterocyclic scaffolds.

Application Note A: Synthesis of 4-Isobutyl-2-pyrrolidone (Lactam)

Target Class: GABA Analog / Nootropic Scaffold Mechanism: Reductive Cyclization

This protocol describes the conversion of CMHA to the lactam ring. Unlike Pregabalin synthesis, where ring opening is the goal, here we optimize conditions to favor the intramolecular amide formation.

Protocol A: Catalytic Hydrogenation & Cyclization

Materials:

-

Substrate: 3-Cyano-5-methylhexanoic acid (10.0 g)

-

Catalyst: Raney Nickel (activated, 2.0 g) or Pd/C (5%, 1.0 g)

-

Solvent: Ethanol (100 mL)

-

Base: Triethylamine (optional, to suppress secondary amines)

Step-by-Step Methodology:

-

Preparation: Dissolve CMHA in Ethanol in a high-pressure autoclave vessel.

-

Catalyst Addition: Add Raney Nickel under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Hydrogenation: Pressurize with Hydrogen gas (

) to 30–50 bar . Heat to 70°C .-

Note: Higher temperatures (

) favor the cyclization of the intermediate amino acid into the lactam. Lower temperatures favor the open-chain amino acid (Pregabalin).

-

-

Monitoring: Monitor consumption of starting material via HPLC. The intermediate amino acid may appear; continue heating until conversion to lactam is complete (typically 6–12 hours).

-

Work-up: Cool to room temperature. Filter catalyst through a Celite pad.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Isopropyl Ether/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane).

Critical Control Point: To ensure high lactam yield, avoid the presence of strong mineral acids or water, which stabilize the open-chain zwitterion. Thermal driving force is essential for ring closure.

Application Note B: Synthesis of 3-Isobutylglutarimide

Target Class: Anticonvulsant (Glutarimide derivatives)

Mechanism: Hydrolysis

This pathway utilizes the carbon skeleton of CMHA but converts the nitrile carbon into a second carbonyl group, forming a six-membered imide ring.

Protocol B: Hydrolysis and Urea Condensation

Materials:

-

Substrate: 3-Cyano-5-methylhexanoic acid (10.0 g)

-

Reagent 1: Hydrochloric Acid (6N, 50 mL)

-

Reagent 2: Urea (1.2 equivalents)

-

Solvent: Toluene (for condensation)[2]

Step-by-Step Methodology:

-

Hydrolysis: Reflux CMHA in 6N HCl for 12 hours. The nitrile is hydrolyzed first to the amide and then to the carboxylic acid, yielding 3-isobutylglutaric acid .

-

Validation: Check by LC-MS for mass shift (CN

COOH).

-

-

Isolation of Diacid: Concentrate the aqueous phase to dryness. Extract the residue with Ethyl Acetate, dry over

, and evaporate to obtain the crude diacid. -

Cyclization: Mix the crude 3-isobutylglutaric acid with Urea (1.2 eq) in a round-bottom flask.

-

Fusion/Reflux: Heat the mixture to 130–150°C (melt fusion) or reflux in high-boiling solvent (Xylene/Toluene) with a Dean-Stark trap to remove water and ammonia.

-

Reaction Time: 3–5 hours.

-

Purification: The product, 3-Isobutylglutarimide, typically crystallizes upon cooling or can be recrystallized from Ethanol.

Data Summary:

| Parameter | Hydrolysis Step | Cyclization Step |

| Temperature | 100°C (Reflux) | 135–150°C |

| Time | 12 Hours | 4 Hours |

| Key Reagent | HCl (aq) | Urea |

| Typical Yield | >90% (Diacid) | 75–85% (Imide) |

Application Note C: Synthesis of 4-Isobutyl-3-amino-5-pyrazolone

Target Class: Pyrazolone (Free Radical Scavenger / Anti-inflammatory scaffold)

Mechanism: Hydrazinolysis of

CMHA is structurally a

Protocol C: Cyclocondensation with Hydrazine

Note: This reaction proceeds best using the Ethyl Ester of CMHA.

Materials:

-

Substrate: Ethyl 3-cyano-5-methylhexanoate (10.0 g)

-

Prep: If starting from acid, reflux CMHA in EtOH with catalytic

for 4 hours first.

-

-

Reagent: Hydrazine Hydrate (80%, 2.0 equivalents)

-

Solvent: Ethanol (Absolute, 50 mL)

-

Catalyst: Glacial Acetic Acid (catalytic drops)

Step-by-Step Methodology:

-

Setup: Dissolve Ethyl 3-cyano-5-methylhexanoate in Ethanol.

-

Addition: Add Hydrazine Hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. -

Precipitation: Cool the reaction mixture to

. The product often precipitates as a solid. -

Filtration: Filter the solid and wash with cold Ethanol.

-

Characterization:

-

1H NMR: Look for the disappearance of the ethyl group signals and the appearance of broad NH/NH2 signals.

-

Mass Spec: M+1 = 170.2 (approx).

-

Figure 2: Mechanistic flow for the formation of the Pyrazolone scaffold.

References

-

Vertex AI Search. (2025). Synthesis of 4-isobutyl-2-pyrrolidone from 3-cyano-5-methylhexanoic acid. 9[2][10]

-

Axios Research. (2025). 3-cyano-5-methylhexanoic acid - CAS 181289-16-7.[11][12] 11

-

Google Patents. (2018). WO2018001148A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide.[5] 5

-

ChemicalBook. (2025).[13] 3-Isobutylglutarimid Properties and Synthesis. 13[1][2][3][10]

-

ResearchGate. (2025). Reaction of β-Cyano Esters with Hydrazine Hydrate. 3[1][2][5][14]

Sources

- 1. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]

- 2. EP1745136B1 - Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide - Google Patents [patents.google.com]

- 5. WO2018001148A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102952057B - A kind of preparation method of 4-isobutyl-pyrrolidin-2-one - Google Patents [patents.google.com]

- 10. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 11. 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research [axios-research.com]

- 12. 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Isobutylglutarimid | 916982-10-0 [chemicalbook.com]

- 14. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]

developing a continuous flow synthesis for 3-Cyano-5-methylhexanoic acid

Application Note: Continuous Flow Synthesis of 3-Cyano-5-methylhexanoic Acid

Executive Summary

This application note details a robust, scalable continuous flow protocol for the synthesis of 3-cyano-5-methylhexanoic acid , a critical intermediate in the manufacturing of Pregabalin (Lyrica®).

Traditionally, the synthesis of this molecule involves a Knoevenagel condensation followed by a Michael addition of cyanide. In batch processing, the Michael addition presents significant safety risks due to the handling of bulk cyanide salts and the potential for thermal runaway. This guide demonstrates a telescoped continuous flow process that:

-

Mitigates Safety Risks: Drastically reduces the active inventory of hazardous cyanide intermediates.

-

Enhances Selectivity: Precise residence time control minimizes polymerization by-products common in alkylidene malonate chemistry.

-

Scalability: Validates a pathway from lab-scale optimization to pilot-scale production using standard flow reactor modules.

Chemical Strategy & Mechanism

The synthesis is designed as a two-stage telescoped flow process followed by a hydrolysis/decarboxylation workup.

-

Stage 1: Knoevenagel Condensation Isovaleraldehyde reacts with diethyl malonate (DEM) to form the

-unsaturated diester (alkylidene malonate). Water removal or equilibrium management is critical here. -

Stage 2: Michael Addition (The Critical Safety Step) The alkylidene malonate undergoes conjugate addition with a cyanide source. In this protocol, we utilize Acetone Cyanohydrin or Potassium Cyanide (KCN) . We will focus on the KCN/Methanol route as it is the most atom-economical industrial standard, made safe by flow containment.

-

Stage 3: Hydrolysis & Decarboxylation The resulting cyano-diester is hydrolyzed and decarboxylated to yield the target 3-cyano-5-methylhexanoic acid.

Reaction Pathway Diagram

Figure 1: Synthetic pathway for 3-cyano-5-methylhexanoic acid via Knoevenagel/Michael sequence.

Experimental Configuration

The flow system utilizes a dual-reactor setup. Reactor 1 is a high-temperature coil for the condensation, while Reactor 2 is a cooled or ambient coil for the exothermic cyanide addition.

Flow Reactor Diagram

Figure 2: Schematic of the continuous flow rig.[1] Note the sequential addition of the cyanide source after the formation of the unsaturated intermediate.

Detailed Protocols

Protocol 1: System Preparation & Stock Solutions

-

System Solvent: Toluene (Stream A/B) and Methanol/Water (Stream C).

-

Stock A (Substrates): 1.0 M Isovaleraldehyde (86.1 g/L) and 1.0 M Diethyl Malonate (160.2 g/L) in Toluene.

-

Stock B (Catalyst): 0.1 M Piperidine and 0.1 M Acetic Acid in Toluene.

-

Stock C (Reagent): 1.2 M Potassium Cyanide (KCN) in 1:1 Methanol/Water. Caution: Prepare in a well-ventilated fume hood with HCN detectors active.

Protocol 2: Step 1 - Knoevenagel Condensation

The dehydration of the aldehyde and malonate requires thermal energy. In batch, water removal (Dean-Stark) drives the equilibrium. In flow, we rely on high temperature and pressure to drive the reaction rate, accepting an equilibrium mixture that is pushed forward in the next step.

-

Pumps: Set Pump A (Substrates) and Pump B (Catalyst) to a 1:1 ratio.

-

Reactor 1: PFA or Stainless Steel coil (10 mL volume).

-

Conditions:

-

Temperature: 110 °C.

-

Pressure: 5 bar (maintained by BPR at the end of the line).

-

Residence Time: 10–15 minutes.

-

-

In-Process Control (IPC): Analyze the output of Reactor 1 via LC-MS. Target conversion to diethyl 2-isobutylidene malonate >90%.

Protocol 3: Step 2 - Michael Addition (Cyanide)

This step introduces the cyanide source.[2] The reaction is exothermic. Flow chemistry allows excellent heat dissipation, preventing thermal runaways that could liberate HCN gas.

-

Mixing: The output of Reactor 1 enters Mixer 2.

-

Injection: Pump C delivers the KCN solution.

-